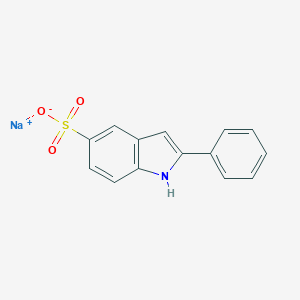

sodium 2-phenyl-1H-indole-5-sulfonate

Descripción general

Descripción

Sodium 2-phenyl-1H-indole-5-sulfonate is a compound with the molecular formula C14H10NNaO3S . It has a molecular weight of 295.29 g/mol . The compound is also known by other names such as Sodium 2-phenylindole-5-sulfonate and 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt .

Molecular Structure Analysis

The molecular structure of sodium 2-phenyl-1H-indole-5-sulfonate consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for the compound is1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 . Physical And Chemical Properties Analysis

Sodium 2-phenyl-1H-indole-5-sulfonate has a molecular weight of 295.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 295.02790864 g/mol . The topological polar surface area of the compound is 81.4 Ų . The compound has a heavy atom count of 20 .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial properties . They can inhibit the growth of various microbes, making them potential candidates for the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .

Antiviral Activity

Indole derivatives have shown antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have anti-inflammatory properties . They can be used in the treatment of conditions associated with inflammation .

Antioxidant Activity

Indole derivatives possess antioxidant activities . They can neutralize harmful free radicals in the body, which can help in preventing various diseases .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can help in controlling blood sugar levels, making them potential candidates for the development of antidiabetic drugs .

Antimalarial Activity

Indole derivatives have shown antimalarial activities . They can inhibit the growth of the parasite responsible for malaria, making them potential candidates for the development of new antimalarial drugs .

Mecanismo De Acción

Target of Action

Sodium 2-phenyl-1H-indole-5-sulfonate is a derivative of indole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which have been shown to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Mode of Action

It is known that indole derivatives interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . The sulfonamide analogs of indole, referred to as sulfa medicines, have been shown to exhibit strong antimicrobial actions .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they may inhibit the growth of bacteria, fungi, and parasites, modulate neuronal activity, regulate glucose metabolism, and even inhibit the growth of cancer cells .

Pharmacokinetics

It is known that indole derivatives generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s sulfonate group may enhance its water solubility, potentially improving its bioavailability .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . For example, it may inhibit the growth of microorganisms, modulate neuronal activity, regulate metabolic pathways, and even inhibit the growth of cancer cells .

Action Environment

The action of sodium 2-phenyl-1H-indole-5-sulfonate may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and thus its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .

Propiedades

IUPAC Name |

sodium;2-phenyl-1H-indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUOUVQBVVZVRG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073080 | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 2-phenyl-1H-indole-5-sulfonate | |

CAS RN |

119205-39-9 | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119205399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)